molecular formula C18H15NO5S2 B2882203 Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-86-2

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2882203
CAS No.: 900018-86-2
M. Wt: 389.44
InChI Key: HORCTUBAZGDHHW-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with the molecular formula C18H15NO5S2. This compound is characterized by its unique structure, which includes a thiophene ring, a phenylsulfonyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylsulfides.

Scientific Research Applications

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can act as a pharmacophore, contributing to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with other similar compounds, such as:

  • Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
  • Methyl 3-{2-[(ethylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

These compounds share a similar core structure but differ in the substituents on the sulfonyl group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from its analogs .

Properties

IUPAC Name

methyl 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-15-10-6-5-9-14(15)19-26(21,22)13-7-3-2-4-8-13/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCTUBAZGDHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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